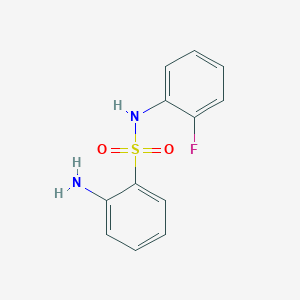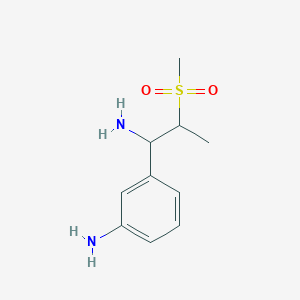![molecular formula C9H20N2O B13003929 [2-(Azetidin-3-yloxy)ethyl]diethylamine](/img/structure/B13003929.png)
[2-(Azetidin-3-yloxy)ethyl]diethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[2-(Azetidin-3-yloxy)ethyl]diethylamine: is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing heterocycle, connected to an ethyl group and diethylamine moiety. The presence of these functional groups imparts distinctive chemical properties to the compound, making it a subject of interest in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Azetidin-3-yloxy)ethyl]diethylamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors. One common method involves the reaction of 3-chloro-1-propanol with ammonia or primary amines under controlled conditions to form the azetidine ring.
Attachment of Ethyl Group: The ethyl group is introduced through alkylation reactions. This can be achieved by reacting the azetidine intermediate with ethyl halides in the presence of a base such as sodium hydride or potassium carbonate.
Introduction of Diethylamine Moiety: The final step involves the reaction of the azetidine-ethyl intermediate with diethylamine. This can be carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions
Oxidation: [2-(Azetidin-3-yloxy)ethyl]diethylamine can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxo derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions can result in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring or the ethyl group can be substituted with other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, nucleophiles (thiols, amines); reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced amine derivatives.
Substitution: Substituted azetidine or ethyl derivatives with various functional groups.
科学研究应用
[2-(Azetidin-3-yloxy)ethyl]diethylamine: has found applications in several scientific domains:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of novel chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or receptor binding.
Medicine: The compound is being explored for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In industrial applications, this compound is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.
作用机制
The mechanism of action of [2-(Azetidin-3-yloxy)ethyl]diethylamine involves its interaction with specific molecular targets. The azetidine ring and diethylamine moiety can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of the interaction. Detailed studies on its binding affinity and specificity are essential to elucidate the precise pathways involved.
相似化合物的比较
Similar Compounds
[2-(Pyrrolidin-3-yloxy)ethyl]diethylamine: Similar structure with a pyrrolidine ring instead of an azetidine ring.
[2-(Morpholin-3-yloxy)ethyl]diethylamine: Contains a morpholine ring, differing in the oxygen atom in the ring structure.
[2-(Piperidin-3-yloxy)ethyl]diethylamine: Features a piperidine ring, which is a six-membered nitrogen-containing ring.
Uniqueness
- The azetidine ring in [2-(Azetidin-3-yloxy)ethyl]diethylamine imparts unique steric and electronic properties compared to its analogs. This can result in different reactivity and interaction profiles, making it a valuable compound for specific applications where other similar compounds may not be as effective.
属性
分子式 |
C9H20N2O |
|---|---|
分子量 |
172.27 g/mol |
IUPAC 名称 |
2-(azetidin-3-yloxy)-N,N-diethylethanamine |
InChI |
InChI=1S/C9H20N2O/c1-3-11(4-2)5-6-12-9-7-10-8-9/h9-10H,3-8H2,1-2H3 |
InChI 键 |
REJPPJAGYJYICY-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCOC1CNC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Methyloctahydro-1H-pyrrolo[3,2-b]pyridinedihydrochloride](/img/structure/B13003847.png)
amino}azetidine-1-carboxylate](/img/structure/B13003850.png)
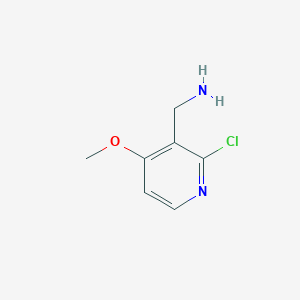
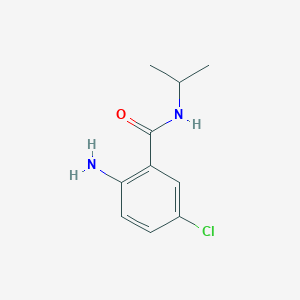

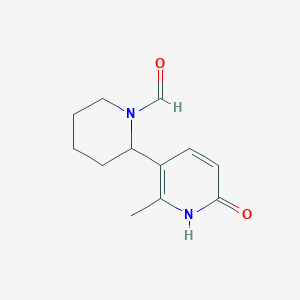
![3-(1-Aminoethyl)-6,7-dihydro-1H-cyclopenta[b]pyridin-2(5H)-one](/img/structure/B13003908.png)

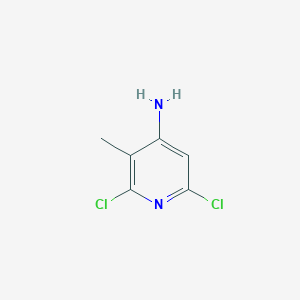
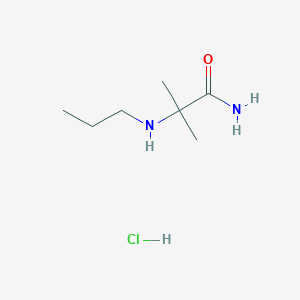
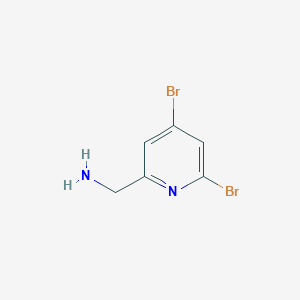
![7-Methyl-7-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B13003945.png)
